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Compound of Interest

Compound Name: Diethoxymethane

Cat. No.: B1583516 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of Diethoxymethane

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for diethoxymethane. It is intended for

researchers, scientists, and professionals in drug development and chemical analysis who

require detailed spectroscopic information and experimental protocols.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for diethoxymethane (CAS No:

462-95-3, Molecular Formula: C₅H₁₂O₂, Molecular Weight: 104.15 g/mol ).[1][2]

¹H NMR Spectroscopic Data
The proton NMR spectrum of diethoxymethane shows three distinct signals corresponding to

the three different proton environments in the molecule.
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Assignment
Chemical Shift

(δ) in ppm
Multiplicity

Coupling

Constant (J) in

Hz

Integration

-O-CH₂-O- 4.678 Singlet - 2H

-O-CH₂-CH₃ 3.599 Quartet 7.07 4H

-O-CH₂-CH₃ 1.225 Triplet 7.07 6H

Solvent: CDCl₃,

Reference: TMS

at 0 ppm. Data

sourced from

various spectra.

[3]

¹³C NMR Spectroscopic Data
The carbon-13 NMR spectrum of diethoxymethane displays three signals, consistent with the

three unique carbon environments.

Assignment Chemical Shift (δ) in ppm

-O-CH₂-O- 93-95

-O-CH₂-CH₃ 62-64

-O-CH₂-CH₃ 15-16

Solvent: CDCl₃. Chemical shifts are typical for

this compound class.[4][5][6]

Infrared (IR) Spectroscopic Data
The IR spectrum of diethoxymethane is characterized by strong C-O stretching vibrations and

C-H stretching and bending frequencies.
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

2975-2985 C-H stretch (asymmetric, CH₃) Strong

2925-2935 C-H stretch (asymmetric, CH₂) Strong

2870-2880 C-H stretch (symmetric, CH₃) Medium

1440-1480
C-H bend (scissoring,

CH₂/CH₃)
Medium

1100-1150
C-O stretch (asymmetric

acetal)
Very Strong

1040-1060 C-O stretch (symmetric acetal) Very Strong

Data is based on typical values

for acetals and ethers and may

vary slightly based on the

sampling method (e.g., neat,

solution).[7][8]

Mass Spectrometry (MS) Data
The electron ionization (EI) mass spectrum of diethoxymethane shows a characteristic

fragmentation pattern. The molecular ion peak is often weak or absent.
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m/z Relative Intensity (%) Proposed Fragment

104 < 1 [M]⁺ (Molecular Ion)

75 100 [CH₂(OCH₂CH₃)]⁺

59 50 [CH₂OCH₂CH₃]⁺ - CH₄

47 85 [CH₂O=CH₂]⁺ + H

45 40 [OCH₂CH₃]⁺

29 60 [CH₂CH₃]⁺

Fragmentation data is

compiled from the NIST Mass

Spectrometry Data Center.[1]

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is applicable for obtaining both ¹H and ¹³C NMR spectra.

Sample Preparation:

Accurately weigh 5-25 mg of diethoxymethane for ¹H NMR, or 50-100 mg for ¹³C NMR,

into a clean, dry vial.[9]

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[9][10]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not

already present in the solvent.[6]

Ensure the sample is fully dissolved. If any solid particles are present, filter the solution

through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR

tube.[11]
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Cap the NMR tube and label it clearly.[11]

Instrument Setup & Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer on the deuterium signal of the solvent.[4]

Shim the magnetic field to achieve high homogeneity, which is crucial for obtaining sharp

spectral lines.[4]

For ¹H NMR, use a standard pulse sequence. A typical acquisition might involve a 45°

pulse width, a 4-second acquisition time, and 8 to 16 scans.[12]

For ¹³C NMR, use a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker

instruments).[4] A 30° pulse, a 4-second acquisition time, and a sufficient number of scans

(e.g., 256 or more, depending on concentration) are recommended for good signal-to-

noise.[12]

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the

spectrum.[4]

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Perform a baseline correction to obtain a flat baseline.

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent

peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
For a liquid sample like diethoxymethane, the Attenuated Total Reflectance (ATR) or thin-film

method is commonly used.[13]
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Instrument Preparation:

Ensure the IR spectrometer, typically a Fourier Transform Infrared (FTIR) spectrometer, is

powered on and has completed its startup diagnostics.[14]

Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent like

isopropanol or ethanol and a soft, lint-free tissue.

Data Acquisition:

Record a background spectrum of the empty, clean ATR crystal. This spectrum will be

automatically subtracted from the sample spectrum.

Place a small drop of diethoxymethane directly onto the ATR crystal, ensuring the crystal

surface is completely covered.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.[14]

Data Processing:

The software will automatically perform a Fourier transform on the interferogram to

produce the final IR spectrum.[14]

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard

method for analyzing volatile organic compounds like diethoxymethane.[15]

Sample Preparation:

Prepare a dilute solution of diethoxymethane (e.g., 100 ppm) in a volatile solvent such as

dichloromethane or hexane.

Instrument Setup & Data Acquisition:
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Set up the GC with an appropriate column (e.g., a non-polar DB-5 or similar).

Set the GC oven temperature program to effectively separate the analyte from the solvent

and any impurities. A typical program might start at 40°C and ramp up to 250°C.

The mass spectrometer's ion source is typically set to Electron Ionization (EI) at 70 eV.[16]

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

As the diethoxymethane elutes from the GC column, it enters the mass spectrometer's

ion source, where it is ionized and fragmented.[15]

The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 10-200) to detect

the ions.[16]

Data Processing:

The resulting data is a total ion chromatogram (TIC) showing signal intensity versus

retention time.

A mass spectrum is generated for the chromatographic peak corresponding to

diethoxymethane.

Analyze the mass spectrum to identify the molecular ion (if present) and the major

fragment ions. Compare the obtained spectrum with a library database (e.g., NIST) for

confirmation.[15]

Visualizations
The following diagrams illustrate key logical and structural relationships relevant to the

spectroscopic analysis of diethoxymethane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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